molecular formula C15H10BrFN2O B159081 Flubromazepam CAS No. 2647-50-9

Flubromazepam

Cat. No. B159081
CAS RN: 2647-50-9
M. Wt: 333.15 g/mol
InChI Key: ZRKDDZBVSZLOFS-UHFFFAOYSA-N

Description

Flubromazepam is a benzodiazepine derivative which was first synthesized in 1960 . It was never marketed and did not receive any further attention or study until late 2012 when it appeared on the grey market as a novel designer drug . It is a structural analog of phenazepam in which the chlorine atom has been replaced by a fluorine atom .


Synthesis Analysis

Flubromazepam and its positional isomers have been synthesized for forensic analysis . A uniform synthetic method was developed to prepare purified reference materials of each positional isomer of flubromazepam .


Molecular Structure Analysis

Flubromazepam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6- position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .


Physical And Chemical Properties Analysis

Flubromazepam is a white powder . Its chemical formula is C15H10BrFN2O and it has a molecular weight of 333.16 g/mol . The melting point of flubromazepam is 188°C .

Scientific Research Applications

Psychoactive Effects Research

  • Specific Scientific Field : Neuropsychopharmacology .
  • Summary of the Application : Flubromazepam is used in research to study its psychoactive effects. The reasons given for its use include intentional seeking of psychoactive effects and self-medication (e.g. anxiety, sleep-inducing modulation of a stimulant effect or as an aid to withdrawal from another benzodiazepine) .
  • Methods of Application : Flubromazepam was first prepared and studied by Sternbach and co-workers in the early 1960s. It is conveniently prepared by the method depicted in scheme 1, in which p-bromoaniline undergoes Friedel-Crafts acylation with o-fluorobenzoyl chloride .
  • Results or Outcomes : The results of these studies have contributed to our understanding of the psychoactive effects of Flubromazepam .

Dependence Potential and Cardiotoxicity Research

  • Specific Scientific Field : Toxicology .
  • Summary of the Application : This study aimed to evaluate the dependence potential, and cardiotoxicity via confirmation of the QT and RR intervals which are the factors on the electrical properties of the heart of flubromazepam in rodents .
  • Methods of Application : Using a conditioned place preference test, mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
  • Results or Outcomes : In addition, several cardiotoxic effects of flubromazepam were observed; 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels in a human ether-à-go-go-related gene assay .

Reward-Enhancing Effects Research

  • Specific Scientific Field : Neuropsychopharmacology .
  • Summary of the Application : Flubromazepam is used in research to study its reward-enhancing effects .
  • Methods of Application : Using a conditioned place preference test, it was discovered that mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
  • Results or Outcomes : The results of these studies have contributed to our understanding of the reward-enhancing effects of Flubromazepam .

Toxicokinetics and Analytical Toxicology Research

  • Specific Scientific Field : Toxicology .
  • Summary of the Application : This study aimed to elucidate the metabolic profile of Flubromazepam and to identify the isozymes involved in their phase I and phase II metabolism .
  • Methods of Application : In vitro incubations with pooled human liver S9 fraction were performed and analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC–HRMS-MS) .
  • Results or Outcomes : In total, eight clobromazolam metabolites were identified in vitro as well as eight bromazolam metabolites in vitro and in vivo. Predominant metabolic steps were hydroxylation, glucuronidation and combinations thereof .

Reward-Enhancing Effects Research

  • Specific Scientific Field : Neuropsychopharmacology .
  • Summary of the Application : Flubromazepam is used in research to study its reward-enhancing effects .
  • Methods of Application : Using a conditioned place preference test, it was discovered that mice treated intraperitoneally with flubromazepam (0.1 mg/kg) exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for flubromazepam dependence .
  • Results or Outcomes : The results of these studies have contributed to our understanding of the reward-enhancing effects of Flubromazepam .

Toxicokinetics and Analytical Toxicology Research

  • Specific Scientific Field : Toxicology .
  • Summary of the Application : This study aimed to elucidate the metabolic profile of Flubromazepam and to identify the isozymes involved in their phase I and phase II metabolism .
  • Methods of Application : In vitro incubations with pooled human liver S9 fraction were performed and analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC–HRMS-MS) .
  • Results or Outcomes : In total, eight clobromazolam metabolites were identified in vitro as well as eight bromazolam metabolites in vitro and in vivo. Predominant metabolic steps were hydroxylation, glucuronidation and combinations thereof .

Safety And Hazards

Flubromazepam is potentially lethal when mixed with depressants like alcohol or opioids . A study found several adverse cardiotoxic effects of flubromazepam; 100-μM flubromazepam reduced cell viability, increased RR intervals but not QT intervals in the electrocardiography measurements, and considerably inhibited potassium channels .

Future Directions

Given the potential adverse effects of flubromazepam on psychological and cardiovascular health, there is a foundation for further efforts to list flubromazepam as a controlled substance at both national and international levels .

properties

IUPAC Name

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKDDZBVSZLOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513609
Record name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flubromazepam

CAS RN

2647-50-9
Record name Flubromazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2647-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flubromazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROMAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A round-bottomed flask was charged with N1-{4-bromo-2-[(2-fluorophenyl)carbonyl]-phenyl}glycinamide (135 mg), ethanol (3 mL) and acetic acid (0.5 mL). The mixture was heated to reflux for 15 min, then cooled and concentrated to dryness. The residue was treated with a saturated solution of sodium bicarbonate and stirred for 10 min. before extracting with ethyl acetate. The combined organics were dried over magnesium sulfate then filtered and concentrated to dryness. The residue was reconcentrated from diethyl ether to provide 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (100 mg) as a light yellow foam. H1 NMR (d6-dmso): 10.74 (br s, 1H), 7.71 (dd, 1H), 7.52-7.59 (m, 2H), 7.15-7.34 (m, 4H), 4.20 (s, 2H).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The product from Step 1 (21.17 g, 51 mmol) was dissolved in ammonia, 2M in methanol (400 mL, 800 mmol) that was further saturated with anhydrous ammonia. The solution was heated to reflux for 16 hr overnight, and allowed to cool to room temperature. The solution was concentrated and the residue was dissolved in ethyl acetate and water. The ethyl acetate layer was washed twice with water, dried with brine, and concentrated to give a yellow solid. The solid was recrystallized from ethyl acetate/hexane to give a white powder that was washed with hexane and air dried (9.65 g, 56.8%).
Quantity
21.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Flubromazepam
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Flubromazepam
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Flubromazepam
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Flubromazepam
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Flubromazepam
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Flubromazepam

Citations

For This Compound
518
Citations
B Moosmann, LM Huppertz, M Hutter… - Journal of Mass …, 2013 - Wiley Online Library
… with no surprise that recently, flubromazepam (7‐bromo‐5‐(2‐… consumed 4 mg of flubromazepam to gain preliminary data on … On the basis of this study, flubromazepam appears to …
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… In this study, flubromazepam, a recognized designer benzodiazepine since 2012, was … reference materials for each positional isomer of flubromazepam in which the positions of the …
Number of citations: 11 pubs.acs.org
E Hong, SM Gu, JM Kim, KS Yoon, JM Lee… - Toxicology …, 2022 - academic.oup.com
… for the flubromazepam-paired compartment, suggesting a potential for flubromazepam … In addition, we observed several cardiotoxic effects of flubromazepam; 100-μM flubromazepam …
Number of citations: 1 academic.oup.com
K Koch, V Auwärter… - Drug testing and …, 2018 - Wiley Online Library
Novel synthetic opioids and benzodiazepines are an emerging trend on the narcotic drugs market. We present a lethal case of U‐47700 and flubromazepam poisoning. A 24‐year‐old …
E Partridge, S Trobbiani, P Stockham… - Journal of Analytical …, 2018 - academic.oup.com
The number of new psychoactive substances (NPS) available is constantly increasing, making it difficult for toxicology laboratories to keep screening methods up to date. Full scan high-…
Number of citations: 55 academic.oup.com
A Valli, D Lonati, CA Locatelli, E Buscaglia… - Clinical …, 2017 - Taylor & Francis
… Methoxphenidine and flubromazepam concentrations in … from the presence of flubromazepam metabolites. Blood sample … In our case, the presence of flubromazepam may have partly …
Number of citations: 16 www.tandfonline.com
SMR Wille, M Bouazzati, J Rubbens… - Journal of Analytical …, 2022 - academic.oup.com
… The main monohydroxylated metabolite of flubromazepam can be detected in urine up to 28 … not monitor nor quantify the metabolites of flubromazepam. Flubromazepam is a long-acting …
Number of citations: 4 academic.oup.com
LC O'Connor, HJ Torrance… - Journal of Analytical …, 2016 - academic.oup.com
… substituted for fluorine in flubromazepam (8). Germany was the first to report flubromazepam to the EMCDDA; Germany reported 10 capsules of flubromazepam collected in March 2013…
Number of citations: 40 academic.oup.com
R Abouchedid, T Gilks, PI Dargan, JRH Archer… - Journal of Medical …, 2018 - Springer
… Diclazepam, pyrazolam, and flubromazepam were … the availability of diclazepam, flubromazepam, and pyrazolam from … Since June 2017, diclazepam, flubromazepam, pyrazolam, …
Number of citations: 28 link.springer.com
AN Parker, S France - The Journal of Organic Chemistry, 2021 - ACS Publications
… Recently, flubromazepam was identified by the Drug Enforcement Administration for future scheduling, and subsequently, 9 of the 12 possible flubromazepam isomers were synthesized…
Number of citations: 5 pubs.acs.org

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